molecular formula C19H18N2O2S B11356328 2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11356328
M. Wt: 338.4 g/mol
InChI Key: DLDPYRLZSPCGCJ-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is an organic compound with a complex structure that includes a thiazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

The synthesis of 2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves multiple steps. The general synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under controlled conditions.

    Attachment of the phenyl group: The phenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the acetamide moiety: This involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

    Final coupling: The final step involves coupling the intermediate with 4-methylphenol under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or thiazole rings, using reagents like sodium hydride or potassium tert-butoxide.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The thiazole ring and phenyl group are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can be compared with similar compounds such as:

    Methyl 2-[(1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl]phenyl (hydroxy)carbamate: This compound has a similar structure but includes a pyrazole ring instead of a thiazole ring.

    2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol: This compound has a similar thiazole ring but differs in the substituents attached to it.

    2-[(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid: This compound has a thiazole ring with a different substituent pattern

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C19H18N2O2S/c1-14-7-9-17(10-8-14)23-12-18(22)20-11-16-13-24-19(21-16)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22)

InChI Key

DLDPYRLZSPCGCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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